4-({[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid
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Overview
Description
4-{2-[(3,4,8-TRIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}BUTANOIC ACID is a complex organic compound that belongs to the class of chromen derivatives This compound is characterized by its unique structure, which includes a chromen ring system substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(3,4,8-TRIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}BUTANOIC ACID typically involves multiple steps. One common method starts with the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . This intermediate is then further reacted with other reagents to introduce the butanoic acid moiety and complete the synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(3,4,8-TRIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}BUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The chromen ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the chromen ring.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromen-2-one derivatives, while reduction could produce chroman derivatives.
Scientific Research Applications
4-{2-[(3,4,8-TRIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}BUTANOIC ACID has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{2-[(3,4,8-TRIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}BUTANOIC ACID involves its interaction with molecular targets such as enzymes and receptors. The chromen ring system can bind to active sites on enzymes, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 3,4,8-Trimethyl-2-oxo-2H-chromen-7-yl acetate
- 2-[(3,4,8-Trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid
Uniqueness
4-{2-[(3,4,8-TRIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}BUTANOIC ACID is unique due to its specific functional groups and the butanoic acid moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H21NO6 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
4-[[2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxyacetyl]amino]butanoic acid |
InChI |
InChI=1S/C18H21NO6/c1-10-11(2)18(23)25-17-12(3)14(7-6-13(10)17)24-9-15(20)19-8-4-5-16(21)22/h6-7H,4-5,8-9H2,1-3H3,(H,19,20)(H,21,22) |
InChI Key |
OYDSYYITLGQRHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)NCCCC(=O)O)C |
Origin of Product |
United States |
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